molecular formula C12H14N2O B12111613 4-Quinolinamine, 7-ethoxy-2-methyl- CAS No. 66735-28-2

4-Quinolinamine, 7-ethoxy-2-methyl-

Cat. No.: B12111613
CAS No.: 66735-28-2
M. Wt: 202.25 g/mol
InChI Key: RAVPLVMWNYMEHD-UHFFFAOYSA-N
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Description

4-Quinolinamine, 7-ethoxy-2-methyl- is a heterocyclic aromatic amine with a quinoline backbone This compound is part of the quinolinamine family, known for its diverse applications in medicinal chemistry and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinamine, 7-ethoxy-2-methyl- typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an appropriate ketone under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as transition metals or metal-free ionic liquids can be employed to facilitate the reactions. Green chemistry approaches, including solvent-free conditions and microwave-assisted synthesis, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Quinolinamine, 7-ethoxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), sulfonating agents (sulfuric acid).

Major Products:

Scientific Research Applications

4-Quinolinamine, 7-ethoxy-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Quinolinamine, 7-ethoxy-2-methyl- involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the synthesis of nucleic acids and proteins in pathogens. In anticancer research, it inhibits key signaling pathways such as the PI3K/AKT/mTOR pathway, leading to apoptosis and reduced cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4-Quinolinamine, 7-ethoxy-2-methyl- stands out due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of both ethoxy and methyl groups provides a unique combination of properties that can be fine-tuned for specific applications .

Properties

CAS No.

66735-28-2

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

7-ethoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C12H14N2O/c1-3-15-9-4-5-10-11(13)6-8(2)14-12(10)7-9/h4-7H,3H2,1-2H3,(H2,13,14)

InChI Key

RAVPLVMWNYMEHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC(=CC(=C2C=C1)N)C

Origin of Product

United States

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